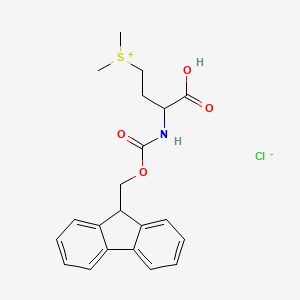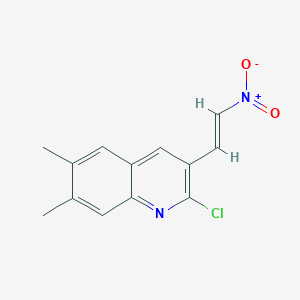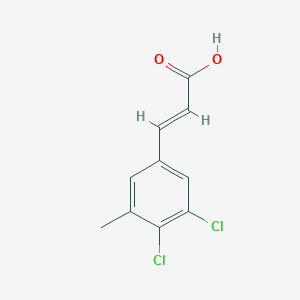
Fmoc-DL-methionine methylsulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-DL-methionine methylsulfonium chloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C21H24ClNO4S and a molecular weight of 421.94 . This compound is known for its role in peptide synthesis and as a protecting group for amino acids.
Métodos De Preparación
The synthesis of Fmoc-DL-methionine methylsulfonium chloride involves several steps. The starting material, DL-methionine, undergoes methylation to form DL-methionine methylsulfonium chloride. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the final product . Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers to ensure high purity and yield.
Análisis De Reacciones Químicas
Fmoc-DL-methionine methylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to a thioether.
Substitution: The sulfonium group can be substituted with nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Major products formed from these reactions include sulfoxides, sulfones, and thioethers.
Aplicaciones Científicas De Investigación
Fmoc-DL-methionine methylsulfonium chloride is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: As a tool for developing peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-DL-methionine methylsulfonium chloride involves its role as a protecting group. The Fmoc group protects the amino group of methionine during peptide synthesis, preventing unwanted side reactions. The sulfonium group enhances the stability of the compound, making it suitable for use in various chemical reactions .
Comparación Con Compuestos Similares
Fmoc-DL-methionine methylsulfonium chloride is unique due to its dual functionality as a protecting group and a stable intermediate. Similar compounds include:
Fmoc-L-methionine: Lacks the sulfonium group, making it less stable.
Boc-DL-methionine: Uses a different protecting group (Boc) and has different stability and reactivity profiles.
Cbz-DL-methionine: Another protecting group variant with distinct chemical properties.
These comparisons highlight the unique stability and versatility of this compound in peptide synthesis and other applications.
Propiedades
Fórmula molecular |
C21H24ClNO4S |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
[3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C21H23NO4S.ClH/c1-27(2)12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18-19H,11-13H2,1-2H3,(H-,22,23,24,25);1H |
Clave InChI |
ZATIOESGNXCBQW-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)

![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)

![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
